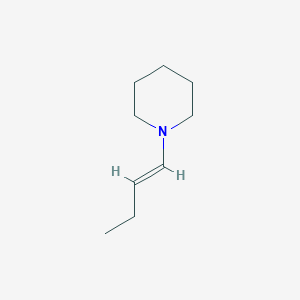
4-(Tributylstannyl)pyridazine
Übersicht
Beschreibung
4-(Tributylstannyl)pyridazine is a chemical compound that can be synthesized through various reactions involving tributylstannyl groups and pyridazine derivatives. The compound is of interest due to its potential as a precursor for further chemical transformations, particularly in the synthesis of pyrrolinones and other nitrogen-containing heterocycles.
Synthesis Analysis
The synthesis of 4-(Tributylstannyl)pyridazine has been achieved through the inverse electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with tributylstannylacetylenes. This method is particularly effective when using dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, resulting in good yields of the desired product. The substitution reactions of the synthesized compound have also been explored, providing a pathway for further functionalization of the pyridazine ring .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-(Tributylstannyl)pyridazine is not detailed in the provided papers, the general structure can be inferred from the synthesis methods and the known reactivity of similar stannylated compounds. The tributylstannyl group is typically attached to the pyridazine ring, influencing the electronic properties of the molecule and its reactivity in subsequent chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of 4-(Tributylstannyl)pyridazine includes its potential to undergo further substitution reactions, as indicated in the synthesis paper . Additionally, related compounds, such as 4-stannylated pyrrolin-2-ones, have been prepared through the addition of tributylstannyl cyano cuprate to N-protected γ-amino acetylenic esters, followed by cyclization. This suggests that 4-(Tributylstannyl)pyridazine could also serve as a precursor for the synthesis of nitrogen-containing heterocycles, such as pyrrolinones .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Medicinal Chemistry
- Application Summary : The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .
- Methods of Application : The pyridazine ring can be used in drug design as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring . It can also be deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .
- Results or Outcomes : The inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Safety And Hazards
Zukünftige Richtungen
Tributyltin (IV) compounds, including 4-(Tributylstannyl)pyridazine, have shown potential as anticancer and antileishmanial agents . They are promising candidates for drug development . Further screening of these compounds against a range of cancer and normal cell lines is recommended to evaluate their efficacy and selectivity .
Eigenschaften
IUPAC Name |
tributyl(pyridazin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLLSOQWYYRFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423353 | |
| Record name | 4-(Tributylstannyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tributylstannyl)pyridazine | |
CAS RN |
194865-89-9 | |
| Record name | 4-(Tributylstannyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tributylstannyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)









![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)


